3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups attached to a benzamide core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3,4,5-trimethoxyaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines; often in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzamides and related compounds.
Scientific Research Applications
3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide
- 3,4,5-trimethoxybenzaldehyde
Uniqueness
Compared to similar compounds, 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is unique due to its specific arrangement of methoxy groups and the presence of a benzamide core.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-24-14-7-12(8-15(25-2)18(14)28-5)11-21-22-20(23)13-9-16(26-3)19(29-6)17(10-13)27-4/h7-11H,1-6H3,(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVLSRQZKLIMEW-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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